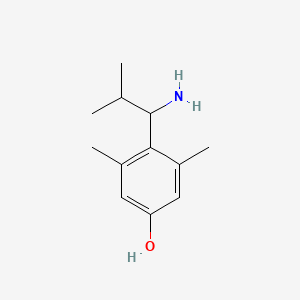

4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethylphenol with 1-amino-2-methylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group, facilitating reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like bromine, chloromethane.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated phenols, alkylated phenols.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

- 4-(1-Amino-2-methylpropyl)-2-fluorophenol

- 4-(1-Amino-2-methylpropyl)-1,6-heptadien-4-ol

Comparison: Compared to its analogs, 4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol is unique due to the presence of both methyl groups on the phenol ring, which can influence its reactivity and interaction with biological targets. The specific positioning of these groups can enhance its stability and efficacy in various applications.

Biological Activity

4-(1-Amino-2-methylpropyl)-3,5-dimethylphenol is an organic compound notable for its dual functional groups: an amino group and a phenolic hydroxyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula: C12H19NO

- Molecular Weight: 193.28 g/mol

- IUPAC Name: this compound

The compound's structure allows it to engage in various interactions with biological molecules, enhancing its potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and ionic interactions due to its hydroxyl and amino groups. These interactions can modulate the activity of enzymes and receptors, influencing various metabolic pathways:

- Enzyme Inhibition: Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, it has shown potency as an inhibitor of sheep vesicular gland COX with an IC50 value of 17 µM, indicating significant anti-inflammatory potential .

- Antimicrobial Activity: The compound exhibits broad-spectrum antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Saccharomyces cerevisiae .

Case Studies and Research Findings

1. Antidiabetic and Antimicrobial Activities

A study evaluated several derivatives of aminophenol, including this compound. The results indicated that this compound could inhibit enzymes such as α-amylase and α-glucosidase, which are key targets in diabetes management. The compound also demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and Bacillus subtilis .

2. Toxicological Profile

While the compound shows promise in therapeutic applications, it is also essential to consider its safety profile. It has been noted as a skin irritant and exhibits potential toxicity at high concentrations. However, it is not classified as mutagenic . Understanding these toxicological parameters is crucial for its development into safe therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Amino-2-methylpropyl)phenol | C11H15NO | Lacks the branched alkyl chain found in the target compound |

| 3,5-Dimethylphenol | C9H12O | Contains no amino group; primarily used as an antiseptic |

| 4-Aminophenol | C6H7N | Simpler structure with only one amino group; used in dye production |

The unique combination of functionalities in this compound allows for a broader range of chemical reactivity compared to its analogs.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)-3,5-dimethylphenol |

InChI |

InChI=1S/C12H19NO/c1-7(2)12(13)11-8(3)5-10(14)6-9(11)4/h5-7,12,14H,13H2,1-4H3 |

InChI Key |

KTWJRJTVKLYZTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(C(C)C)N)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.